

Application Note: Step-by-Step Synthesis Protocol for Methyl Adipoyl Chloride

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Compound of Interest

Compound Name: *Methyl adipoyl chloride*

Cat. No.: B057644

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl adipoyl chloride**, also known as adipic acid monomethyl ester chloride, is a bifunctional organic compound featuring both a methyl ester and a reactive acyl chloride group.^[1] This structure makes it a valuable intermediate and building block in organic synthesis. It is particularly useful for introducing a six-carbon aliphatic spacer into molecules, enabling the synthesis of polymers, pharmaceuticals, and other specialty chemicals. For instance, it has been utilized as a reagent for developing heme-mimetics that affect soluble guanylyl cyclase (sGC) activity.^[2] This document provides a detailed, two-step protocol for the laboratory-scale synthesis of **methyl adipoyl chloride** from adipic acid.

Overall Reaction Scheme

The synthesis is typically performed in two sequential steps:

- Mono-esterification: Adipic acid is reacted with methanol under acidic conditions to yield adipic acid monomethyl ester.
- Chlorination: The remaining carboxylic acid group of the monomethyl ester is converted to an acyl chloride using a chlorinating agent, such as thionyl chloride.

Chemical Equations: Step 1: $\text{HOOC-(CH}_2\text{)}_4\text{-COOH} + \text{CH}_3\text{OH} \rightleftharpoons \text{HOOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{H}_2\text{O}$

Step 2: $\text{HOOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{SOCl}_2 \rightarrow \text{ClOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{SO}_2 + \text{HCl}$

Materials and Reagents

A summary of the required reagents is provided in the table below.

Reagent	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	CAS Number	Notes
Adipic Acid	C ₆ H ₁₀ O ₄	146.14	1.36	124-04-9	Starting material
Methanol	CH ₄ O	32.04	0.792	67-56-1	Reagent and solvent
Sulfuric Acid	H ₂ SO ₄	98.08	1.84	7664-93-9	Catalyst
Thionyl Chloride	SOCl ₂	118.97	1.636	7719-09-7	Chlorinating agent
Dichloromethane	CH ₂ Cl ₂	84.93	1.326	75-09-2	Solvent
Sodium Bicarbonate	NaHCO ₃	84.01	2.20	144-55-8	For neutralization
Anhydrous MgSO ₄	MgSO ₄	120.37	2.66	7487-88-9	Drying agent

Equipment

- Round-bottom flasks (250 mL and 500 mL)
- Reflux condenser
- Magnetic stirrer and stir bars
- Heating mantle
- Separatory funnel
- Rotary evaporator

- Distillation apparatus (for vacuum distillation)
- Ice bath
- Fume hood

Experimental Protocol

Step 1: Synthesis of Adipic Acid Monomethyl Ester

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (146.1 g, 1.0 mol) and methanol (150 mL).
- Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the suspension.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The solid adipic acid will gradually dissolve as the reaction proceeds.
- Reaction Quenching: After the reflux period, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Workup: Dissolve the resulting oily residue in 200 mL of dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst, followed by a wash with brine (1 x 100 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent using a rotary evaporator to yield the crude adipic acid monomethyl ester as a colorless oil or white solid. Further purification is typically not required for the next step.

Step 2: Synthesis of Methyl Adipoyl Chloride

Safety Note: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO_2).^{[3][4]} This entire procedure must be conducted in a well-ventilated fume

hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][5]

- Reaction Setup: Place the crude adipic acid monomethyl ester (from Step 1) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Reagent Addition: Slowly add thionyl chloride (SOCl_2 , ~1.2 equivalents) to the flask at room temperature. The addition should be done carefully as the reaction is exothermic and generates gas.
- Reaction: Once the initial vigorous reaction subsides, gently heat the mixture to 50-60°C for 2-3 hours. The evolution of gas (SO_2 and HCl) should be observed. The reaction is complete when gas evolution ceases.
- Purification: The excess thionyl chloride can be removed by distillation at atmospheric pressure. The desired product, **methyl adipoyl chloride**, is then purified by vacuum distillation.[2] The boiling point is approximately 76°C at 0.8 mmHg.[1][2]

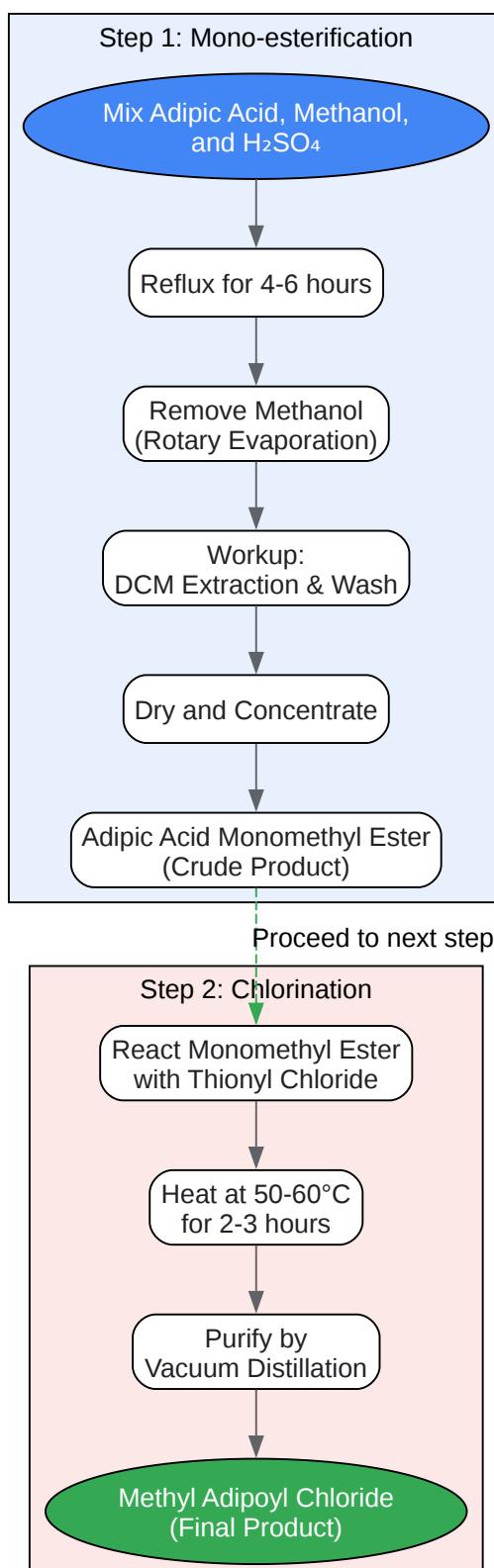
Data Presentation

The following table summarizes the expected results for the synthesis.

Product	Theoretical Yield (g)	Typical Actual Yield (g)	Yield (%)	Purity (by GC)	Physical Appearance
Adipic Acid					
Monomethyl Ester	160.17	136-144	85-90%	>95%	Colorless oil / White solid
Methyl Adipoyl Chloride	178.61 (from 1 mol)	143-152	80-85%	>97%	Colorless to pale yellow liquid[6]

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is depicted in the diagram below.

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Caption: Workflow for the two-step synthesis of **methyl adipoyl chloride**.

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